Product packaging for Z-D-Arg-OH(Cat. No.:CAS No. 6382-93-0)

Z-D-Arg-OH

Cat. No.: B554797
CAS No.: 6382-93-0
M. Wt: 308.33 g/mol
InChI Key: SJSSFUMSAFMFNM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in Peptide Synthesis and Modification

The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment in the history of peptide synthesis. bachem.combachem.com This development provided a stable and removable Nα-protecting group, overcoming limitations of earlier methods and enabling the controlled stepwise elongation of peptide chains. bachem.combachem.comias.ac.in The Z group is typically removed by catalytic hydrogenation using palladium on carbon, or by treatment with strong acids like HBr in acetic acid. bachem.com While Fmoc and Boc chemistry later gained prominence, particularly in solid-phase peptide synthesis, the Z group remains relevant, especially in solution-phase synthesis and for the protection of side chains. peptide.combachem.comwikipedia.orgsennchem.com The historical context of the Z group is thus directly linked to the evolution of modern peptide synthesis techniques, laying the groundwork for the controlled assembly of complex peptide structures, including those incorporating D-amino acids like D-arginine.

Significance of D-Stereoisomerism in Bioactive Peptide Design

Amino acids exist in two stereoisomeric forms, L and D, which are non-superimposable mirror images of each other. While L-amino acids are the predominant form found in naturally occurring proteins synthesized by ribosomal machinery, D-amino acids are present in certain peptides from non-ribosomal synthesis, such as those found in bacteria and some lower organisms. ontosight.ai The incorporation of D-amino acids into peptides can significantly impact their biological properties, including increased resistance to enzymatic degradation by peptidases, altered pharmacokinetics, and modified interactions with biological targets. ontosight.aiontosight.aipeptide.com

Specifically, D-arginine, the stereoisomer present in Z-D-Arg-OH, can exhibit different biological activities compared to L-arginine. For instance, D-arginine can act as an inhibitor of nitric oxide synthase (NOS), an enzyme that uses L-arginine as a substrate to produce nitric oxide. ontosight.ai The presence of D-arginine residues in peptides has been explored in the design of peptidomimetics and therapeutic peptides with enhanced stability and modified bioactivity. peptide.com Research findings indicate that substituting L-arginine with D-arginine in peptide sequences can improve properties like membrane permeability and bioavailability, as demonstrated in studies on antimicrobial peptide analogs. peptide.com This highlights the importance of the D-stereochemistry in this compound for the synthesis of peptides with potentially improved pharmacological profiles and for probing specific biological pathways. chemimpex.com

Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₄H₂₀N₄O₄ chemimpex.comglentham.comglentham.com
Molecular Weight308.33 g/mol glentham.comglentham.com
CAS Number6382-93-0 glentham.comguidechem.comchemimpex.comglentham.comglentham.combldpharm.com
AppearanceWhite powder chemimpex.comglentham.comglentham.com
Melting Point170 - 180 °C or 78 - 97 °C chemimpex.comglentham.comglentham.com
Specific Optical Rotation ([α]²⁰/D)+7.0 - +11.0 ° (c=1, 1M HCl) or +9 ± 2º (c=1, 1.0 N HCl) chemimpex.comglentham.comglentham.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N4O4 B554797 Z-D-Arg-OH CAS No. 6382-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSFUMSAFMFNM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364503
Record name Z-D-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6382-93-0
Record name N-Benzyloxycarbonyl-D-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6382-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-D-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Arginine, N2-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Synthesis of Z D Arg Oh and Its Analogues

Protection Strategies in Contemporary Peptide Synthesis Utilizing Z-D-Arg-OH

The use of protecting groups is essential in peptide synthesis to prevent undesired side reactions and ensure the correct formation of peptide bonds. bachem.comresearchgate.net The Z group is one of the historically significant α-amino protecting groups. bachem.com

α-Amino Group Protection with Benzyloxycarbonyl (Z/Cbz) Group

The benzyloxycarbonyl (Z or Cbz) group is introduced onto the α-amino group of D-arginine. This protection strategy, pioneered by Bergmann and Zervas, involves the reaction of the amino acid with benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl). bachem.comwikipedia.org This reaction is typically carried out under alkaline conditions to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate. total-synthesis.com The Z group protects the amine as a carbamate. total-synthesis.com

Role in Preventing Undesired Side Reactions During Peptide Coupling

The primary role of the Z protection on the α-amino group of D-arginine is to prevent uncontrolled reactions of this highly nucleophilic group during peptide coupling steps. peptide.com Without this protection, the α-amino group of one amino acid could react with the activated carboxyl group of another, leading to uncontrolled polymerization rather than the desired stepwise elongation of the peptide chain. researchgate.netpeptide.com The Z group suppresses the nucleophilic and basic properties of the nitrogen lone pair. wikipedia.org While primarily used for α-amino protection, side chain functionalities, particularly the guanidino group of arginine, also require protection in many peptide synthesis strategies to avoid unwanted side reactions such as acylation or the formation of lactams. researchgate.netpeptide.com

Advanced Synthesis of Arginine-Containing Peptides and Mimics

This compound serves as a key building block in the synthesis of peptides containing D-arginine. medchemexpress.com The incorporation of D-amino acids, including D-arginine, can impart desirable properties to peptides, such as increased resistance to enzymatic degradation. mdpi.com

Integration of this compound into Complex Peptide Frameworks

This compound can be integrated into complex peptide sequences using various coupling strategies. The Z group is stable under basic and moderately acidic conditions, allowing for orthogonal protection strategies when combined with other protecting groups like Fmoc or Boc, although its primary historical use was in solution-phase synthesis. total-synthesis.compeptide.combachem.com In some synthesis schemes, the guanidine (B92328) group of arginine may be left unprotected or protected with groups like Pbf (pentamethyldihydrobenzofuran) or Mtr (methoxytrimethylphenyl) for specific strategies. peptide.compeptide.compeptide.com The integration into larger peptides involves coupling the carboxyl group of this compound to the amino group of the subsequent amino acid or peptide chain, followed by deprotection of the Z group to allow for the next coupling step. beilstein-journals.org

Solid-Phase Peptide Synthesis Applications

While the Fmoc and Boc strategies are more prevalent in modern solid-phase peptide synthesis (SPPS), the Z group has historically been used in solution-phase synthesis and can still find applications, potentially in hybrid synthesis approaches or for specific peptide targets. researchgate.netpeptide.combeilstein-journals.org SPPS involves the stepwise addition of protected amino acids to a peptide chain anchored to a solid support. peptide.comacs.org The choice of protecting groups, including those for arginine, is critical in SPPS to ensure efficient coupling and minimize side reactions like aspartimide formation or guanidinylation. rsc.orgpeptide.comiris-biotech.de Although Fmoc-D-Arg(Pbf)-OH is commonly used for D-arginine in Fmoc-SPPS, Z-protected arginine derivatives might be employed in specific protocols or for fragment condensation approaches that combine solution and solid-phase techniques. peptide.combeilstein-journals.org

Synthesis of Modified this compound Analogues for Mechanistic Probes

Modified analogues of this compound are synthesized to serve as mechanistic probes in biochemical and biological studies. These modifications can involve alterations to the arginine side chain while retaining the Z protection on the α-amino group. Examples include Z-D-Arg(NO₂)-OH, where a nitro group is attached to the guanidino group. cymitquimica.com Such modifications can alter the chemical properties and reactivity of the arginine residue, allowing researchers to investigate specific enzymatic activities or molecular interactions. mdpi.comnih.gov The synthesis of these analogues typically involves the selective modification of the D-arginine side chain before or after the introduction of the Z group, followed by purification and characterization. nih.gov

Nitro-Group Substituted Derivatives (e.g., Z-D-Arg(NO2)-OH)

Z-D-Arg(NO2)-OH, also known as Z-D-arginine nitro, is an arginine derivative characterized by the presence of a nitro group (NO2) attached to the side chain of the arginine molecule. cymitquimica.com The "Z" prefix signifies the protection of the alpha-amino group with a benzyloxycarbonyl group, a common practice in peptide synthesis to prevent undesirable reactions. cymitquimica.com This compound finds utility in biochemical research and pharmaceutical applications, particularly in studies concerning nitric oxide synthase and related pathways, owing to its structural resemblance to arginine, a substrate for nitric oxide production. cymitquimica.com Z-D-Arg(NO2)-OH typically presents as a white to off-white solid and is soluble in polar solvents. cymitquimica.com

Sulfonamide-Modified Derivatives (e.g., Na-Z-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylammonium salt)

Sulfonamide-modified derivatives of Z-D-arginine, such as Na-Z-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylammonium salt, are specialized compounds with significant applications in biochemical research and pharmaceutical development. chemimpex.comchemimpex.com The example compound, also known by the synonym Z-D-Arg(Mtr)-OH·CHA, incorporates a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the omega nitrogen of the arginine side chain and is isolated as a cyclohexylammonium salt. chemimpex.com This unique sulfonamide structure is reported to enhance its efficacy in various applications, particularly in drug design and development. chemimpex.com

The synthesis of such derivatives typically involves the introduction of the sulfonamide protecting group onto the guanidino function of arginine, followed by or preceding the protection of the alpha-amino group with the Z group. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl group is stable to trifluoroacetic acid (TFA) and is used in complex syntheses. The corresponding L-arginine derivative, Nα-Z-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt (Z-L-Arg(Mtr)-OH CHA), has a reported melting point of 196-199°C and a purity of >99.5% by Chiral HPLC. indofinechemical.com The D-isomer cyclohexylammonium salt (Na-Z-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylammonium salt) has a melting point of 197 ± 3 °C and a purity of ≥ 98% (HPLC). chemimpex.com

These compounds serve as versatile building blocks in the synthesis of more complex molecules, facilitating the development of targeted therapies. chemimpex.com Their solubility and stability profiles make them suitable for both in vitro and in vivo studies. chemimpex.com Researchers utilize them in pharmaceutical development for the synthesis of novel drug candidates, particularly peptide-based therapeutics, and in biochemical research to study enzyme interactions and protein modifications. chemimpex.com

Key properties of Na-Z-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylammonium salt are summarized in the table below:

PropertyValue
CAS Number210557-94-1 chemimpex.com
Molecular FormulaC₂₄H₃₂N₄O₇S·C₆H₁₃N chemimpex.com
Molecular Weight619.8 chemimpex.com
Melting Point197 ± 3 °C chemimpex.com
Purity (HPLC)≥ 98% chemimpex.com
AppearanceWhite crystalline powder chemimpex.com
PubChem ID53396251 chemimpex.com

Pbf-Protected Derivatives (e.g., Z-D-Arg(Pbf)-OH)

Pbf-protected derivatives, such as Z-D-Arg(Pbf)-OH, feature the 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) group protecting the guanidino function of the D-arginine residue, with the alpha-amino group protected by a Z group. The Pbf group is widely used in Fmoc-based solid phase peptide synthesis (SPPS) as a protecting group for the arginine side chain due to its lability under acidic conditions, typically removed by TFA. advancedchemtech.comgoogle.comrsc.org While the provided example is Z-D-Arg(Pbf)-OH, information on the synthesis of Fmoc-Arg(Pbf)-OH is more readily available and illustrates the general approach for introducing the Pbf group.

The synthesis of Fmoc-Arg(Pbf)-OH can involve esterification of the arginine carboxyl group, followed by protection of the alpha-amino group with a Boc group, introduction of the Pbf group on the guanidine, removal of the Boc group, saponification, and finally introduction of the Fmoc group on the alpha-amino group. google.com A key aspect highlighted in the synthesis of Fmoc-Arg(Pbf)-OH is the efficiency of introducing the Pbf group, with research indicating that using 1.1 equivalents of Pbf-Cl relative to arginine can achieve complete reaction, a significant reduction compared to previous methods that required twice the amount of Pbf-Cl. google.com This optimized approach also eliminates unreacted arginine residue and reduces costs associated with the expensive Pbf-Cl reagent. google.com

The Pbf group is known for its acid-labile nature, making it orthogonal to Fmoc chemistry in SPPS. Z-D-Arg(Pbf)-OH is also available as a cyclohexylammonium salt (Z-D-Arg(Pbf)-OH·CHA). nih.govglpbio.comchemsrc.com

Key properties of Z-D-Arg(Pbf)-OH·CHA are summarized in the table below:

PropertyValue
CAS Number200191-00-0 nih.govchemsrc.com
Molecular FormulaC₃₃H₄₉N₅O₇S nih.gov (Note: This formula appears to be for the free acid plus cyclohexylamine, C₂₇H₃₆N₄O₇S·C₆H₁₃N glpbio.com)
Molecular Weight659.8 g/mol nih.gov (Note: This is the calculated MW for C₃₃H₄₉N₅O₇S. The MW for C₂₇H₃₆N₄O₇S·C₆H₁₃N is 659.84 glpbio.com)
PubChem CID56776996 nih.gov

Biochemical and Molecular Mechanisms of Z D Arg Oh in Biological Systems

Role as a Protected Arginine Precursor in Biochemical Processes

The primary function of Z-D-Arg-OH in biochemical applications is its role as a protected form of D-arginine. The Z-group protection prevents unwanted side reactions during chemical synthesis, particularly in peptide synthesis, allowing for controlled incorporation of the D-arginine residue into peptide chains. Upon deprotection, the free D-arginine can then be available for further investigation in various biochemical processes.

Investigations of Arginine Release Post-Deprotection

Studies involving this compound often focus on the controlled release of D-arginine following the removal of the Z-protecting group. The Z-group can typically be removed through catalytic hydrogenation. This controlled deprotection allows researchers to study the specific effects of liberated D-arginine in biological systems or to utilize the free D-arginine in subsequent chemical or biochemical reactions. While the search results highlight the use of Z-protected arginine derivatives in peptide synthesis and subsequent deprotection, specific detailed investigations solely focused on the release of D-arginine from this compound and its immediate biochemical fate post-release are not extensively detailed in the provided snippets. However, the fundamental chemical principle of Z-group removal is established.

Metabolic Stability and Resistance to Enzymatic Degradation of D-Arginine Derivatives in Research Models

D-arginine derivatives, including those protected with a Z-group, are known for their metabolic stability and resistance to enzymatic degradation compared to their L-arginine counterparts. This characteristic makes them particularly useful in research models, especially in environments rich in proteases, where L-amino acid-containing peptides would be rapidly degraded. frontiersin.org Research has shown that substituting L-amino acid residues with D-amino acids, such as D-arginine, can enhance the stability of peptides towards proteases. frontiersin.org For instance, a study on antimicrobial peptides demonstrated that a derivative where L-lysine and L-arginine residues were replaced by D-amino acids exhibited remarkable stability to plasma proteases. frontiersin.org After 24 hours, over 60% of the original amount of this D-amino acid-substituted peptide remained, indicating significantly improved stability compared to the parent peptide. frontiersin.org This inherent resistance to enzymatic breakdown allows D-arginine derivatives to persist longer in biological systems, making them valuable for studies requiring increased compound half-life or in the design of stable peptide-based research tools.

Arginine-Dependent Biochemical Pathway Modulation and Research (via liberated D-Arginine or related mechanisms)

While this compound itself is a protected form, its utility in biochemical research is often linked to the potential modulation of arginine-dependent pathways, either through the actions of the liberated D-arginine or via mechanisms related to the compound's structure. Arginine is a precursor for several crucial metabolic products, including nitric oxide (NO) and polyamines. mednexus.orgnih.gov Research utilizing arginine derivatives explores their influence on these pathways.

Nitric Oxide (NO) Synthesis Pathway Investigations

Arginine serves as the substrate for nitric oxide synthases (NOS), a family of enzymes that catalyze the production of NO. harvard.edufrontiersin.org NO is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. harvard.edu Investigations into the NO synthesis pathway often involve modulating arginine availability or utilizing arginine analogs. nih.gov While L-arginine is the natural substrate for NOS, studies using D-arginine derivatives can provide insights into the stereospecificity of NOS enzymes or explore alternative ways to influence NO production. Some research indicates that increasing extracellular concentrations of arginine can dose-dependently elevate NO production in endothelial cells and macrophages. Arginase and NOS compete for arginine, and the relative activities of these enzymes can influence NO and polyamine production. nih.gov

Research has explored the potential of arginine and its derivatives to enhance NO production in specific cell types like endothelial cells and macrophages, which are key producers of NO in the cardiovascular and immune systems. harvard.edufrontiersin.org Studies have demonstrated that increasing the extracellular concentration of arginine can lead to a dose-dependent increase in NO production in these cells. This effect is considered crucial for maintaining vascular health and regulating blood pressure. While the provided search results primarily highlight the effect of L-arginine on NO production and the use of arginine analogs as NOS inhibitors, the potential for this compound or its liberated D-arginine to influence NO production in research models, perhaps through indirect mechanisms or by affecting arginine metabolism, is an area of investigation. The metabolic fate and activity of D-arginine in these specific cellular contexts would be critical to understanding such effects.

Polyamine Production Pathway Interactions and Research

Table 1: Key Arginine-Dependent Biochemical Pathways

PathwayKey Enzyme(s)Main ProductsBiological Significance
Nitric Oxide SynthesisNitric Oxide Synthases (NOS) (eNOS, nNOS, iNOS)Nitric Oxide (NO), L-CitrullineVasodilation, Neurotransmission, Immune Response
Polyamine ProductionArginase, Ornithine Decarboxylase (ODC)Ornithine, Putrescine, Spermidine, SpermineCell Growth, Differentiation, Nucleic Acid Synthesis
Urea (B33335) CycleArginase 1Ornithine, UreaAmmonia (B1221849) Detoxification
Creatine (B1669601) SynthesisArginine:glycine amidinotransferase (AGAT)Guanidinoacetate, CreatineEnergy Metabolism

Table 2: Metabolic Stability of D-Amino Acid Derivatives

Amino Acid TypeStability to Enzymatic Degradation in Research ModelsRelevance
L-Amino AcidsSusceptible to degradation by proteasesFound in natural proteins and peptides
D-Amino AcidsMetabolically stable, resistant to degradationUseful in stable peptide research tools

Creatine Synthesis Pathway Linkages

Creatine synthesis is a metabolic pathway crucial for energy metabolism, particularly in muscle tissues nih.gov. This process involves the amino acids arginine, glycine, and methionine and is catalyzed by two main enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT) nih.govmdpi.com. The first step, primarily occurring in the kidneys, involves AGAT transferring an amidino group from arginine to glycine, yielding ornithine and guanidinoacetate (GAA) nih.govmdpi.com. GAA is subsequently transported to the liver, where GAMT methylates it to form creatine nih.govmdpi.com.

While this compound is a modified form of D-arginine and not a direct endogenous intermediate in the natural L-arginine-dependent creatine synthesis pathway, its structural relationship to arginine makes it relevant in studies exploring arginine metabolism. L-arginine contributes to creatine production, and this compound, as a stable derivative, can be used in research to investigate metabolic pathways involving arginine . Studies have shown that increasing extracellular concentrations of arginine can enhance related metabolic processes, such as nitric oxide production . The D-arginine configuration in this compound provides metabolic stability, making it useful in contexts where resistance to enzymatic degradation is desired .

Urea Cycle Intermediates and Metabolic Research

The urea cycle is the primary pathway for the detoxification of ammonia in the liver, converting it into urea for excretion nih.govdavuniversity.org. Arginine is a key intermediate in this cycle nih.gov. In the final step of the urea cycle, arginase hydrolyzes arginine to produce urea and ornithine, with ornithine being regenerated to continue the cycle nih.govdavuniversity.org.

Given that arginine is a central component of the urea cycle, studies investigating urea cycle function and disorders often involve monitoring or manipulating arginine levels. While this compound is not a natural intermediate in the urea cycle, its structural similarity to L-arginine means it could potentially be used in research to probe aspects of arginine transport or metabolism, although its D-configuration would prevent it from directly entering the canonical L-arginine-dependent urea cycle pathway. Research into urea cycle intermediates and their link to conditions like neonatal pulmonary hypertension has shown that low plasma concentrations of arginine correlate with the presence of the condition, suggesting inadequate production of nitric oxide, which is synthesized from arginine nih.gov. The efficiency of carbamoyl-phosphate synthetase, a rate-limiting enzyme in the urea cycle, may influence the availability of arginine for nitric oxide synthesis nih.gov.

Enzyme Interactions and Inhibition Studies

This compound and its derivatives are particularly valuable in the study of enzyme interactions, serving as substrates, inhibitors, or probes to understand enzyme specificity, kinetics, and mechanisms.

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Arginine-containing peptides are often substrates for proteases that cleave after basic residues. This compound derivatives, such as Z-D-Arg-Gly-Arg-pNA (S-2765), are widely used as chromogenic substrates to measure the activity of specific proteases, including Factor Xa and Cathepsin B diapharma.comnih.govcaymanchem.com.

Z-D-Arg-Gly-Arg-pNA is a synthetic substrate where the release of p-nitroanilide (pNA) upon cleavage by a protease results in a color change that can be quantified spectrophotometrically caymanchem.com. This allows researchers to determine enzyme activity and study the effects of inhibitors. For instance, Z-D-Arg-Gly-Arg-pNA is a very efficient substrate for Factor Xa, a key enzyme in the blood coagulation cascade nih.govmdpi.commdpi.com. Studies using this substrate have provided insights into the catalytic mechanism of Factor Xa, including the involvement of proton bridges at the transition state mdpi.comnih.gov.

Cathepsin B is a lysosomal cysteine protease involved in various cellular processes, and its dysregulation is linked to several diseases nih.govnih.gov. While this compound itself might not be a direct inhibitor, related arginine-based compounds or modified substrates are used to study Cathepsin B activity and inhibition. For example, Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are fluorogenic substrates used to monitor Cathepsin B activity nih.govmdpi.comthno.org. Specific inhibitors like CA-074 have been developed to target Cathepsin B, highlighting the importance of understanding protease-inhibitor interactions for therapeutic development nih.govnih.govmdpi.comthno.org.

Research using substrates like Z-D-Arg-Gly-Arg-pNA allows for the determination of kinetic parameters such as K_m and V_max, providing detailed information about the enzyme-substrate interaction and the efficiency of the catalytic process.

Protein arginine methyltransferases (PRMTs) are enzymes that catalyze the methylation of arginine residues in proteins, a post-translational modification that affects various cellular processes nih.govnih.govusu.edu. PRMTs are classified into types based on the type of methylated arginine they produce plos.org. Given that this compound is a modified arginine, it or related derivatives could potentially be explored in research related to PRMTs, although the D-configuration might influence interactions compared to the natural L-arginine substrates.

Research in this area focuses on understanding PRMT substrate specificity and developing inhibitors for therapeutic purposes, particularly in diseases like cancer nih.govnih.gov. Studies have characterized the substrate specificity of various PRMTs, noting that some, like PRMT7, show exquisite specificity for specific arginine-containing motifs, such as Arg-X-Arg (RXR) plos.org. Inhibitors targeting PRMTs are being developed and studied for their molecular action mechanisms and biomedical effects nih.govrndsystems.com. While the direct use of this compound as a PRMT inhibitor is not explicitly detailed in the search results, its structural relation to arginine makes it a potential candidate for synthesis of probes or inhibitors in PRMT research.

This compound is instrumental in biological research for studying enzyme-substrate interactions and protein structures . Its use as a protected amino acid in peptide synthesis allows for the creation of modified peptides that can serve as probes to investigate how enzymes interact with their substrates and how protein structure dictates function .

Enzyme catalysis involves a dynamic interaction between the enzyme and its substrate, often described by the induced-fit model, where both undergo conformational adjustments upon binding libretexts.orgrsc.orgnih.govacs.org. The active site of an enzyme, composed of specific amino acid residues, provides a unique chemical environment for substrate binding and catalysis libretexts.orgcreative-enzymes.com. Studies using modified substrates or peptides incorporating protected amino acids like this compound can help elucidate the precise nature of these interactions, including the role of electrostatic interactions, hydrogen bonding, and hydrophobic forces in substrate binding and the stabilization of transition states libretexts.orgcreative-enzymes.com.

Furthermore, this compound's property of stabilizing model dipeptides has been highlighted, indicating its utility in structural studies of proteins by facilitating the exploration of protein dynamics and interactions . By synthesizing peptides with incorporated this compound, researchers can create stable constructs to study how specific amino acid residues and their modifications influence protein folding, stability, and interaction with other molecules, thereby contributing to the understanding of protein structure-function correlations .

Phosphoryl transfer is a fundamental reaction in many biological processes, including signal transduction and energy metabolism mdpi.com. Enzymes that catalyze phosphoryl transfer reactions stabilize the high-energy transition states involved in the transfer of a phosphoryl group researchgate.net. Small G proteins, which act as molecular switches in cellular signaling, are involved in processes that include GTP hydrolysis, a phosphoryl transfer reaction cardiff.ac.ukbham.ac.uk.

Enzyme-Substrate Dynamics and Protein Structure-Function Correlations

Chaperone-like Activity and Protein Stabilization Research

Research indicates that Z-Arg-OH, which is related to this compound, can influence the chaperone-like activity of proteins. Studies suggest it can mimic temperature effects, thereby enhancing the chaperone-like activity of proteins such as α-crystallin. This suggests a potential role for Z-Arg-OH in protein stabilization under stress conditions. The ability of related compounds, such as L-arginine hydrochloride, to enhance protein solubility and refolding efficiency has also been shown, a property considered critical for biopharmaceutical development where proper protein folding is essential for functionality.

Chaperone proteins are crucial molecular machines involved in maintaining protein homeostasis within cells. nih.govmdpi.com They play key roles in nascent protein chain folding, transport, and quality control, and are highly abundant among stress protein families expressed during adverse conditions, infection, and diseases. nih.gov Their functions include stabilizing stress-susceptible molecules and membranes and assisting the refolding of stress-damaged proteins, acting as protective barriers against cellular damage. nih.gov Molecular chaperones enhance the refolding of misfolded proteins, counteracting aggregation. nih.gov

Antimicrobial Properties of this compound Derivatives in Research Settings

Z-Arg-OH derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi in research settings. This activity may be influenced by the ionic strength of the environment.

Research into antimicrobial peptides has indicated that arginine residues are beneficial for enhancing activity. nih.gov For instance, studies have shown that analogs containing the Tryptophan-Arginine (WR) motif exhibited stronger antimicrobial activity compared to those with a Tryptophan-Lysine (WK) motif. nih.gov This suggests that the arginine residue is more effective for activity improvement in antimicrobial peptide design compared to the lysine (B10760008) residue. nih.gov

While specific detailed research findings on the antimicrobial activity of this compound derivatives are not extensively detailed in the provided snippets beyond the general statement of activity, the broader context of arginine-rich compounds and other derivatives highlights ongoing research in developing new antimicrobial agents. Studies on novel hydrazide hydrazone derivatives, for example, have shown varying degrees of antimicrobial activity against different bacterial strains, with some compounds exhibiting strong effects and measurable minimum inhibitory concentrations (MICs). mdpi.com Similarly, research has explored the synthesis of sulfonamide derivatives with antimicrobial properties using catalysts involving arginine. biolmolchem.com

The development of new antimicrobial agents is an active area of research, with various derivatives and compounds being synthesized and tested for their efficacy against pathogenic microorganisms. mdpi.comorientjchem.org

Cellular and Subcellular Research Applications of Z D Arg Oh

Cellular Uptake and Translocation Mechanisms of Arginine-Rich Peptides

The cellular internalization of arginine-rich peptides, relevant due to the D-arginine component of Z-D-Arg-OH, is a subject of significant research, revealing complex mechanisms that are concentration and condition-dependent glentham.comtandfonline.com. These peptides, often cationic, interact with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, which can serve as primary receptors for internalization tandfonline.comwikidata.orgmdpi.com.

Endocytosis and Direct Translocation Pathways

Two primary mechanisms have been proposed for the cellular uptake of arginine-rich peptides: endocytosis and direct membrane translocation chemsrc.comthegoodscentscompany.com. Endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis, play a crucial role, particularly for larger peptide-cargo complexes mdpi.comnih.gov. Macropinocytosis, a form of endocytosis involving the formation of large vesicles, has been identified as a significant route for arginine-rich peptides, often induced by the peptides themselves through signaling pathways involving proteins like Rac1 tandfonline.comnih.gov.

Direct translocation, also referred to as direct penetration, involves the passage of peptides across the plasma membrane without being enclosed in vesicles chemsrc.comthegoodscentscompany.com. This mechanism can occur under specific conditions, such as at higher peptide concentrations or when endocytic pathways are inhibited glentham.comtandfonline.com. Studies suggest that this process might involve transient membrane perturbations or the formation of transient channels facilitated by interactions between the peptide and membrane lipids chembk.comwikidata.orgglentham.com. The ratio between endocytosis and direct entry is critical and can be influenced by modifications to the peptides and incubation conditions chemsrc.comtandfonline.com.

Role of the Guanidinium (B1211019) Group in Cellular Membrane Interactions

The guanidinium group in the arginine side chain is fundamental to the cellular uptake of arginine-rich peptides chemsrc.commdpi.com. Its positive charge and ability to form bidentate hydrogen bonds are key features chemsrc.comchembk.com. The guanidinium group interacts strongly with anionic components on the cell surface, such as phosphate, sulfate, and carboxylate groups of membrane lipids and proteoglycans chemsrc.commdpi.comnih.gov. These electrostatic interactions are considered a crucial initial step for cellular uptake mdpi.com. The ability of the guanidinium group to partition into the lipid glycerol (B35011) regions of the membrane also contributes to membrane penetration chemsrc.com. Furthermore, interactions with deprotonated fatty acids in the outer leaflet of the plasma membrane have been shown to facilitate energy-independent translocation by forming transient membrane channels glentham.com.

Impact on Cellular Signaling Pathways (indirectly, through arginine metabolism)

While this compound itself is an arginine derivative, the broader impact of arginine and its metabolism on cellular signaling pathways is well-documented. Arginine is a semi-essential amino acid involved in numerous biological functions, including cell proliferation, survival, and protein synthesis mdpi.comglpbio.com. It serves as a precursor for important signaling molecules and metabolites such as nitric oxide (NO), polyamines, proline, and creatine (B1669601) mdpi.comglpbio.com.

Arginine metabolism is intricately linked to various cellular signaling cascades. A key pathway influenced by intracellular arginine levels is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway glpbio.comambeed.comuni-freiburg.de. mTOR is a critical sensor of nutrient availability and regulates anabolic processes like protein and lipid synthesis ambeed.comuni-freiburg.de. Arginine is one of the amino acids that can directly activate the mTOR pathway uni-freiburg.de. This arginine-mediated mTORC1 activation can also influence the translocation of transcription factors and promote mitochondrial function ambeed.com.

Arginine is metabolized by enzymes such as nitric oxide synthase (NOS) and arginase, producing NO and ornithine, respectively glpbio.comucc.edu.gh. NO is a versatile signaling molecule involved in diverse physiological and pathophysiological processes, including vasodilation and neurotransmission mdpi.com. Polyamines, derived from ornithine, are essential for cell proliferation and differentiation ucc.edu.gh. Alterations in arginine metabolism and the expression of arginine transporters have been observed in various disease states, including cancer, highlighting the significance of this metabolic node in regulating cellular signaling and function mdpi.comglpbio.com.

Studies on Protein Structure and Function Utilizing Chiral Amino Acids

The inclusion of D-amino acids, such as the D-arginine component of this compound, in peptides and proteins provides a valuable tool for studying protein structure and function, as well as for developing novel biomolecules. While naturally occurring proteins predominantly consist of L-amino acids, the presence and incorporation of D-amino acids can significantly impact peptide and protein properties japtronline.com.

Preclinical and in Vivo Research Investigations Involving Z D Arg Oh

In Vitro Experimental Models

In vitro studies provide fundamental insights into the interactions of Z-D-Arg-OH at the cellular and molecular levels.

Cell-Based Assays for Biological Activity

Cell-based assays are a common tool in drug discovery and biological research to evaluate the effects of compounds on living cells. While the broader context of cell-based compound screening is a standard research practice medchemexpress.com, specific detailed findings regarding the biological activity of this compound derived directly from cell-based assays were not extensively detailed in the provided search results, beyond its listing as a chemical available for such research. biocrick.comnordicbiosite.com

Enzyme Inhibition and Mechanistic Assays

This compound has been noted for its application in the study of enzyme kinetics and mechanisms. Nα-Z-D-arginine is described as a valuable tool for dissecting enzyme-substrate interactions and understanding protein structure-function relationships. Researchers leverage its characteristics to investigate the specificity and activity of proteases and other enzymes that act upon arginine residues. This line of research is instrumental in elucidating biological pathways and in the rational design of enzyme inhibitors. Furthermore, this compound has been listed in connection with colorimetric substrates used in assays for Cathepsin B, suggesting its potential use or relevance in studying the activity of this enzyme. chemicalbook.com

Studies on Protein Solubility and Refolding Enhancement (related to L-arginine and derivatives)

While the broader category of L-arginine and its derivatives is recognized for roles in protein handling, including solubility and refolding, the provided search results offer limited specific information directly linking this compound to studies focused explicitly on protein solubility and refolding enhancement. The results indicate the utility of Nα-Z-D-arginine in exploring protein structure-function correlations and its use in peptide synthesis, where modifications can influence peptide properties chemimpex.com. However, detailed experimental data on this compound's impact on protein solubility or refolding were not found within the scope of this search.

In Vivo Animal Models for Therapeutic Efficacy Studies

In vivo studies are essential for assessing the potential therapeutic utility of compounds within living systems.

Neurodegenerative Disease Research (e.g., Cathepsin B inhibition)

Neurodegenerative diseases represent a significant area of research, with investigations exploring various molecular targets. Cathepsin B is an enzyme that has garnered attention in the context of neurodegenerative processes. This compound has been identified as being related to Cathepsin B substrates used in biochemical assays chemicalbook.com. Although D-arginine, a related compound, is mentioned in the context of neurological disease research medchemexpress.com, the provided search results did not include specific in vivo studies demonstrating the therapeutic efficacy of this compound, whether through Cathepsin B inhibition or other mechanisms, in animal models of neurodegenerative diseases.

Subject: Information Regarding the Chemical Compound this compound

This response addresses the request to generate an English article focusing solely on the chemical compound this compound, structured around the provided outline concerning preclinical and in vivo research investigations.

Based on the conducted search, direct research findings specifically focused on the chemical compound this compound in the contexts outlined, namely:

Cardiovascular Health Research (e.g., NO production)

Pharmacokinetic and Pharmacodynamic Investigations of this compound Derivatives

were not found within the search results.

While the searches yielded information regarding the role of L-arginine in cardiovascular health, including its role in nitric oxide (NO) production and its implications in metabolic disorders such as obesity acs.orgucc.edu.gh, and touched upon pharmacokinetic and pharmacodynamic principles generally or in relation to other derivatives, this information does not specifically pertain to the compound this compound as the sole focus.

The instructions for this article specifically required the content to be strictly structured around and solely focused on the provided outline and the chemical compound this compound. Due to the absence of direct research findings on this compound within the specified research areas in the search results, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the requested scope and content inclusions (data tables, detailed research findings) while also adhering to the strict content exclusions (dosage/administration, safety/adverse effects) and source exclusions.

Therefore, the detailed content for sections 5.2.3, 5.2.4, and 5.3 focusing solely on this compound cannot be provided based on the available information from the searches.

As requested, a table of related chemical compounds mentioned in the search results and their corresponding PubChem CIDs is provided below. Please note that a specific PubChem CID for this compound (N-Benzyloxycarbonyl-D-Arginine) was not definitively identified in the search results, although CIDs for related protected D-arginine derivatives and L-arginine derivatives were found.

Advanced Analytical and Methodological Approaches in Z D Arg Oh Research

Spectroscopic and Structural Analysis in Mechanistic Studies (e.g., X-ray Crystallography)

Spectroscopic and structural techniques play a vital role in elucidating the molecular details of compounds like Z-D-Arg-OH and their interactions, particularly in the context of enzyme mechanisms. While direct crystallographic data specifically for this compound itself might be found in crystallographic databases as part of larger structures (e.g., peptides or co-crystals), X-ray crystallography is a powerful tool used to determine the three-dimensional structure of proteins, including those that may interact with protected amino acids or peptides containing D-arginine residues. By resolving the atomic arrangement of enzymes in complex with ligands such as substrate analogs or inhibitors, crystallography can provide insights into binding modes, catalytic mechanisms, and conformational changes. Although specific examples of this compound co-crystals with enzymes were not detailed in the provided search results, this technique is broadly applicable to understanding the structural basis of interactions involving protected amino acids in biochemical systems.

Computational Studies and Molecular Docking for Interaction Prediction

Computational studies, including molecular docking and dynamics simulations, are indispensable tools for predicting and analyzing the interactions of small molecules like this compound with biological targets, primarily enzymes. These methods utilize algorithms to model the binding of a ligand (this compound) to a receptor (an enzyme) based on their three-dimensional structures and chemical properties. Molecular docking can predict preferred binding poses and estimate binding affinities, providing valuable hypotheses about how this compound might interact with the active site or other regions of an enzyme. Molecular dynamics simulations can further explore the stability of the complex and the dynamic behavior of the molecules over time. While specific computational studies focused solely on this compound were not detailed in the provided search results, these techniques are routinely applied in drug discovery and enzyme mechanism studies to understand the potential interactions of protected amino acids and peptide derivatives.

Chromatographic Techniques for Research Compound Purity and Characterization (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and characterizing research compounds like this compound. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, HPLC can be used to determine the percentage of the target compound in a synthesized batch, identify and quantify impurities, and monitor the progress of reactions in which it is involved, such as peptide synthesis. Different HPLC modes, such as reversed-phase or normal-phase chromatography, can be employed depending on the specific properties of this compound and potential impurities. The use of various detectors, including UV-Vis or mass spectrometry detectors, allows for sensitive detection and structural characterization of the separated components. Although specific chromatograms or purity data for this compound were not detailed in the provided search results, HPLC is a standard and essential technique for quality control and characterization of protected amino acids used in research.

Therapeutic Potential and Future Directions in Z D Arg Oh Research

Development of Novel Drug Candidates and Peptide-Based Therapeutics

Z-D-Arg-OH serves as a crucial building block in the synthesis of peptides and peptide-based therapeutics. chemimpex.com The incorporation of D-amino acids like D-arginine can enhance the metabolic stability of peptides, making them less susceptible to rapid proteolytic breakdown in vivo. mdpi.com This increased stability is a key factor in developing peptide drugs with improved pharmacokinetic properties and longer durations of action. Research into peptide therapeutics is a dynamic field, with novel peptide drugs gaining interest for targeting previously undruggable targets. nih.gov The development process for peptide drugs involves complex challenges, including safety assessment, and often relies on existing guidance for small molecules and biologics. nih.gov

Peptide-drug conjugates (PDCs), which combine cell-targeting peptides with cytotoxic payloads, are an emerging direction in therapeutic development, showing promise in improving efficacy while potentially reducing side effects. acs.org Innovative molecular designs for PDCs are being explored to enhance targeting precision, protease resistance, stability, and cell permeability. acs.org Strategies such as multivalency, bispecific targeting, and long-acting PDCs are under investigation. acs.org this compound's role as a stable building block can contribute to the design and synthesis of such advanced peptide-based drug candidates.

Strategies for Targeted Therapies (e.g., in protease-rich environments)

The inherent resistance of D-amino acid-containing peptides to enzymatic degradation makes this compound and its derivatives particularly relevant for developing targeted therapies, especially in biological environments rich in proteases. mdpi.com Proteases are enzymes that cleave peptide bonds and are abundant in various physiological and pathological settings, including tumors and inflammatory sites. nih.govnih.gov

Targeted therapies aim to selectively deliver therapeutic agents to disease-specific cells or tissues, minimizing off-target effects. mdpi.com In protease-rich environments, traditional peptide therapeutics can be rapidly degraded before reaching their target or exerting their effect. Incorporating D-amino acids confers metabolic stability, allowing the peptide to persist longer and accumulate at the target site. mdpi.com

Research in this area includes the development of protease-triggered drug delivery systems, where a therapeutic agent is linked to a carrier via a protease-sensitive linker. nih.gov While this compound itself is a protected amino acid, peptides synthesized using it can be designed with specific sequences that are either resistant to general proteases or are selectively cleaved by proteases overexpressed in the target environment, leading to the localized release of an active compound. nih.gov This strategy is being explored for conditions like cancer, where specific proteases are upregulated. nih.gov

Research into Diagnostics and Bioassay Enhancement

This compound and related D-arginine derivatives have potential applications in the development of diagnostics and the enhancement of bioassays. The stability conferred by the D-configuration can be advantageous in creating more robust and stable diagnostic reagents or probes.

For instance, peptide sequences containing D-amino acids can be used as stable substrates or ligands in various bioassays. Chromogenic substrates, which produce a colored product upon enzymatic cleavage, are widely used in diagnostic assays to detect enzyme activity. Z-D-Arg-Gly-Arg-pNA, a related compound, is a colorimetric substrate for Factor Xa, an enzyme involved in blood coagulation. caymanchem.com This substrate is cleaved by Factor Xa to release p-nitroanilide (pNA), which can be quantified colorimetrically. caymanchem.com While this compound itself is not a chromogenic substrate, its use in synthesizing stable peptide sequences for such applications is a relevant area.

Furthermore, the incorporation of modified amino acids can enhance the properties of probes used in techniques like Surface-Enhanced Raman Spectroscopy (SERS) biosensing, which is being investigated for disease diagnosis by detecting biomarkers. mdpi.com Stable peptide components could contribute to the development of more reliable SERS-based diagnostic tools.

Exploration in Material Science for Advanced Technologies

While the primary applications of this compound are in peptide chemistry and therapeutics, the broader field of materials science explores the use of various organic molecules and polymers for advanced technologies. wikipedia.orgstam-journal.orgscivisionpub.comoatext.com Amino acid derivatives and peptides can be incorporated into novel materials with tailored properties.

Research in materials science encompasses areas such as biomaterials, nanomaterials, and functional polymers. wikipedia.orgscivisionpub.com The unique chemical structure of this compound, with its protected amino group and guanidine (B92328) functionality (in the arginine part), could potentially be utilized in the design of new materials. For example, it might be explored for creating peptide- amphiphiles that self-assemble into ordered nanostructures, or as a component in the synthesis of functional polymers for drug delivery systems or tissue engineering scaffolds. rsc.org The stability of the D-isomer could offer advantages in creating materials with enhanced durability in biological or enzymatic environments.

While specific research on this compound in material science is not extensively detailed in the provided context, the general principles of incorporating amino acid derivatives into advanced materials suggest potential avenues for exploration.

Unveiling Complex Molecular Mechanisms and Optimizing Research Applications

Understanding the molecular mechanisms by which peptides containing D-amino acids interact with biological systems is crucial for optimizing their research and therapeutic applications. Research in this area involves investigating their stability against proteases, their interactions with receptors or other biomolecules, and their cellular uptake and distribution.

The use of this compound in peptide synthesis allows for the creation of peptides with altered enzymatic susceptibility, which can be used to probe the role of specific proteases in biological processes. By synthesizing peptides with both L- and D-arginine residues at specific cleavage sites, researchers can study the substrate specificity of various proteases and their impact on peptide stability.

Detailed research findings often involve spectroscopic methods like NMR and Mass Spectrometry to confirm the identity and purity of synthesized compounds like Z-Arg-OH.HCl. Techniques like X-ray crystallography and computational studies are employed to understand the interaction mechanisms of enzymes with substrates or inhibitors, which can inform the design of peptide-based therapeutics. pnas.org

Optimizing research applications of this compound involves refining synthesis protocols, purification methods, and analytical techniques to ensure high-quality material for downstream studies. The compound's use as a protected amino acid in solid-phase peptide synthesis is a well-established research application. Further research aims to explore its full potential in creating stable, targeted, and functionally enhanced peptides for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-D-Arg-OH, and how can researchers validate its purity?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using benzyloxycarbonyl (Z) group protection. Validate purity via reversed-phase HPLC with UV detection (210–220 nm for peptide bonds) and mass spectrometry (MS) for molecular weight confirmation . For chiral integrity, use circular dichroism (CD) or chiral HPLC to distinguish D-Arg from L-Arg isomers .

Q. How should researchers design experiments to characterize this compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 2–12 (e.g., HCl/NaOH buffers) at 25°C and 40°C. Monitor degradation via LC-MS at intervals (0, 1, 7, 30 days). Include control samples and triplicate measurements to ensure reproducibility. Use Arrhenius kinetics to extrapolate shelf-life .

Q. What literature review strategies are critical for contextualizing this compound’s biological activity?

  • Methodological Answer :

Perform systematic searches in databases like PubMed and SciFinder using keywords: “this compound,” “peptide protection,” “arginine derivatives.”

Filter results by studies reporting in vitro or in vivo activity (e.g., enzyme inhibition, cell permeability).

Critically appraise conflicting data (e.g., divergent IC50 values) by comparing experimental conditions (e.g., buffer composition, assay type) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound?

  • Methodological Answer :

  • Step 1 : Compare solvent systems (e.g., D2O vs. DMSO-d6) and concentration effects on chemical shifts.
  • Step 2 : Validate assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Step 3 : Cross-reference with computational NMR prediction tools (e.g., ACD/Labs) to identify systematic errors .

Q. What experimental designs are recommended to optimize this compound’s chiral purity during large-scale synthesis?

  • Methodological Answer :

  • Use kinetic resolution with enantioselective catalysts (e.g., Burkholderia cepacia lipase) or asymmetric hydrogenation.
  • Monitor enantiomeric excess (ee) via chiral HPLC with a crown ether-based column.
  • Apply Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading .

Q. How should researchers address discrepancies in this compound’s solubility data across studies?

  • Methodological Answer :

  • Data Triangulation : Replicate solubility tests in matched solvents (e.g., water, DMSO) using nephelometry (turbidity) and gravimetric analysis.
  • Contextual Analysis : Compare temperature, ionic strength, and counterion effects (e.g., hydrochloride vs. trifluoroacetate salts) .

Q. What strategies ensure robust statistical analysis of this compound’s dose-response data in enzyme inhibition assays?

  • Methodological Answer :

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values.
  • Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests.
  • Report confidence intervals and use ANOVA for cross-study comparisons .

Data Management and Reporting

Q. How can researchers structure a data management plan for this compound studies to ensure reproducibility?

  • Methodological Answer :

  • Metadata Standards : Document synthesis conditions (temperature, reaction time), purification steps, and instrument calibration data.
  • Archiving : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with repositories like Zenodo or institutional databases.
  • Conflict Resolution : Maintain version-controlled raw data (e.g., NMR FIDs, LC-MS chromatograms) and annotated protocols .

Q. What frameworks are effective for formulating hypothesis-driven research questions about this compound’s pharmacokinetics?

  • Methodological Answer :

  • Over-arching Question (OAQ) : “How does this compound’s stereochemistry influence its oral bioavailability?”
  • Focus Questions (FQs) :
  • FQ1: Does D-Arg improve metabolic stability compared to L-Arg derivatives?
  • FQ2: How does Z-group deprotection kinetics affect absorption?
  • Use iterative refinement via literature gaps and pilot experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-Arg-OH
Reactant of Route 2
Reactant of Route 2
Z-D-Arg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.